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Compound of Interest

Compound Name: 2-Bromo-N-phenylacetamide

Cat. No.: B1210500 Get Quote

An In-depth Technical Guide to 2-Bromo-N-
phenylacetamide
Abstract: This technical guide provides a comprehensive overview of the chemical structure,

properties, synthesis, and reactivity of 2-Bromo-N-phenylacetamide. It is intended for

researchers, scientists, and drug development professionals, offering detailed experimental

protocols, tabulated data, and visualizations to support advanced research and application. The

document highlights the compound's role as a versatile synthetic intermediate in the

development of pharmacologically active agents.

Core Chemical Identity and Properties
2-Bromo-N-phenylacetamide is a halogenated amide derivative that serves as a crucial

building block in organic synthesis. Its structure consists of a phenyl group attached to an

acetamide linker which is alpha-halogenated with bromine. This α-bromo substitution makes

the methylene group highly reactive and susceptible to nucleophilic substitution, a key feature

exploited in the synthesis of more complex molecules.

The fundamental properties of 2-Bromo-N-phenylacetamide are summarized in the table

below.
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Property Value Reference

Molecular Formula C₈H₈BrNO [1][2][3]

Molecular Weight 214.06 g/mol [1][2]

CAS Number 5326-87-4 [1][2]

Appearance Solid [1]

Melting Point 131-135 °C

Boiling Point (est.) 353.3 ± 25.0 °C at 760 mmHg [3]

Density (est.) 1.6 ± 0.1 g/cm³ [3]

InChI Key
DCPLOIFDMMEBQZ-

UHFFFAOYSA-N
[1]

SMILES String BrCC(=O)Nc1ccccc1 [1]

Spectroscopic Profile
The structural characterization of 2-Bromo-N-phenylacetamide is confirmed through various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data provides clear signals for the methylene, aromatic, and amide protons.
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Nucleus Solvent
Chemical Shift (δ)
ppm

Reference

¹H CDCl₃

8.09 (s, 1H, NH), 7.54

(d, 2H, Ar-H), 7.36 (m,

2H, Ar-H), 7.18 (m,

1H, Ar-H), 4.01 (s, 2H,

CH₂)

¹H DMSO-d₆

A spectrum has been

reported and is

available in the cited

literature.

Mass Spectrometry (MS)
Predicted mass-to-charge ratios for various adducts of 2-Bromo-N-phenylacetamide have

been calculated.

Adduct Ion Predicted m/z Reference

[M+H]⁺ 213.98621

[M+Na]⁺ 235.96815

[M-H]⁻ 211.97165

[M+NH₄]⁺ 231.01275

Monoisotopic Mass 212.97893 Da [3]

Infrared (IR) Spectroscopy
While specific experimental IR spectra for 2-Bromo-N-phenylacetamide are not readily

available in the reviewed literature, the expected characteristic absorption bands for its

functional groups are as follows:

N-H Stretching: A moderate to strong band around 3300 cm⁻¹ for the secondary amide.
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Aromatic C-H Stretching: Bands typically appearing just above 3000 cm⁻¹.

Amide I (C=O Stretching): A strong, sharp absorption band in the region of 1680-1640 cm⁻¹.

Amide II (N-H Bending): A band in the range of 1550-1510 cm⁻¹.

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

C-Br Stretching: A band in the lower frequency region, typically 680-515 cm⁻¹.

Synthesis of 2-Bromo-N-phenylacetamide
The most common synthesis route involves the acylation of aniline with bromoacetyl bromide in

the presence of a base to neutralize the HBr byproduct.

Experimental Protocol
This protocol is adapted from a reported synthesis.

Materials:

Aniline (0.016 mol)

Bromoacetyl bromide (1.0 equivalent)

Triethylamine (TEA) (0.019 mol)

Dichloromethane (DCM), 43 mL

Ethyl acetate (EtOAc)

Water

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve aniline (0.016 mol) in 40 mL of dichloromethane in a flask and cool the solution on

an ice bath.
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Add bromoacetyl bromide (1.0 equivalent) dissolved in 3 mL of dichloromethane dropwise to

the cooled aniline solution.

Following the addition of bromoacetyl bromide, add triethylamine (0.019 mol) dropwise.

Allow the reaction mixture to warm to room temperature while stirring for 3 hours. A dark

color and the formation of a precipitate will be observed.

Concentrate the mixture under reduced pressure to remove the solvent.

Redissolve the residue in ethyl acetate and wash the organic phase three times with water in

a separatory funnel.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the resulting crude solid by crystallization from ethyl acetate to yield pure 2-bromo-N-
phenylacetamide.

Synthesis Workflow Diagram
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Reactants

reagent process product purification Aniline in DCM
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2. Add reagents dropwise
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Bromoacetyl Bromide in DCM Triethylamine (TEA)

Concentrate in vacuo

Crude mixture

Aqueous Workup
(EtOAc/Water Extraction)

Dry over Na₂SO₄
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Caption: Synthesis workflow for 2-Bromo-N-phenylacetamide.
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Reactivity and Applications in Drug Development
The utility of 2-Bromo-N-phenylacetamide in drug discovery stems from the reactivity of the

bromoacetamide functional group and the overall structural motif of N-phenylacetamide, which

is present in numerous bioactive compounds.

Role as a Synthetic Intermediate
2-Bromo-N-phenylacetamide is a versatile intermediate for introducing the N-

phenylacetamide moiety into larger molecules. The alpha-bromo group is an excellent leaving

group, readily displaced by various nucleophiles (e.g., amines, thiols) to form new carbon-

heteroatom bonds. This reaction is fundamental to building libraries of derivatives for structure-

activity relationship (SAR) studies. For instance, it is a precursor in the synthesis of compounds

with demonstrated antibacterial and antifungal activities.
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Caption: Role as a building block for bioactive compounds.

Covalent Modification of Proteins
The bromoacetamide group is a reactive electrophile that can form a stable covalent thioether

bond with the sulfhydryl group of cysteine residues in proteins. This property makes fluorinated

analogs of 2-Bromo-N-phenylacetamide valuable as covalent probes in ¹⁹F NMR studies for

fragment-based screening and for investigating protein structure and ligand binding. This

mechanism is a key strategy in the design of covalent inhibitors, a class of drugs that can offer

increased potency and duration of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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